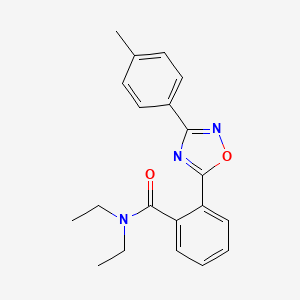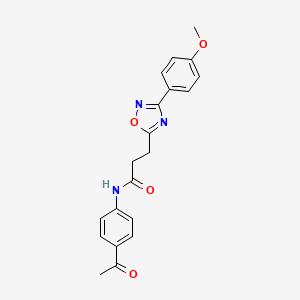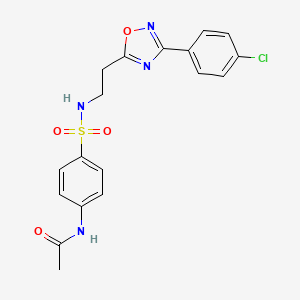
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as CPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. CPOP is a small molecule that belongs to the class of oxadiazoles, which have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood. However, it has been suggested that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide may act by inhibiting certain enzymes or signaling pathways involved in disease progression. For example, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide may have anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to have various biochemical and physiological effects. For example, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have anti-cancer properties. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is also stable and can be easily synthesized in large quantities. However, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has some limitations for lab experiments. For example, it may have off-target effects, making it difficult to determine its specific mechanism of action. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide may also have low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's, and Parkinson's. Another direction is to study its potential as an antibiotic. Additionally, further studies are needed to determine the specific mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and to identify its molecular targets. Overall, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has the potential to be a valuable tool for scientific research and the development of new therapies.
Synthesis Methods
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 4-chlorophenylhydrazonoacetylacetate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, the amine is reacted with m-tolylpropanoic acid chloride to form 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-3-2-4-15(11-12)20-16(23)9-10-17-21-18(22-24-17)13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQATLUPIHCGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)







